
5-Fluorooxindole
Overview
Description
Oxindole derivatives are a class of organic compounds characterized by the presence of an oxindole scaffold, which is a fused bicyclic structure consisting of an indole ring and a lactam ring. These compounds are found in various natural products and pharmaceutically relevant molecules. The oxindole scaffold is known for its biological activity and is a key structural feature in many natural products, agrochemicals, and pharmaceutical agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: Oxindole derivatives can be synthesized through various methods. One common approach involves the palladium-catalyzed cyclization of α-chloroacetanilides to oxindoles. This method uses 2-(di-tert-butylphosphino)biphenyl as a ligand and triethylamine as a stoichiometric base . Another method involves the use of N-heterocyclic nitrenium salts as catalytic electron acceptors for charge transfer complex photoactivations under blue light irradiation . Additionally, a photocatalytic strategy for hydroarylation of alkenes using thiolate as a catalytic electron donor has been developed .
Industrial Production Methods: Industrial production of oxindole derivatives often involves large-scale synthesis using catalytic processes. For example, a visible-light-induced modular methodology has been reported for the synthesis of complex 3,3′-disubstituted oxindole derivatives. This method allows for the synthesis of a library of valuable fluoroalkyl-containing oxindole derivatives under mild conditions without the need for metal or photocatalysts .
Chemical Reactions Analysis
Types of Reactions: Oxindole derivatives undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. For instance, 1,3-dipolar cyclizations, cyclopropanations, and ring-opening reactions of aziridines are commonly used to construct diverse oxindole derivatives .
Common Reagents and Conditions: Common reagents used in the synthesis of oxindole derivatives include palladium catalysts, N-heterocyclic nitrenium salts, and thiolate. Reaction conditions often involve the use of blue light irradiation, photocatalytic strategies, and catalytic electron donors .
Major Products: The major products formed from these reactions include 3,3′-disubstituted oxindoles, fluoroalkyl-containing oxindole derivatives, and various polycyclic heterocycle molecules .
Scientific Research Applications
Medicinal Applications
1.1 Analgesic and Anti-inflammatory Properties
5-Fluorooxindole has demonstrated notable analgesic effects, particularly in alleviating inflammatory pain. Studies indicate that it enhances the analgesic effects of morphine and inhibits oxidative stress and inflammatory responses associated with peripheral inflammation. The compound has shown efficacy in animal models, where it modulated the expression of various proteins related to pain pathways, such as nitric oxide synthase (NOS2) and inflammatory markers like CD11b/c and IBA-1 .
1.2 Antidiabetic Potential
Derivatives of this compound have been identified as potential α-glucosidase inhibitors, which are crucial for managing type 2 diabetes by slowing carbohydrate digestion and absorption. This property positions this compound as a promising candidate for further research aimed at developing new antidiabetic agents .
1.3 Anticancer Activity
Research indicates that this compound can serve as a synthetic intermediate in the development of anticancer drugs. The compound's structure allows for modifications that may enhance its bioactivity against various cancer cell lines. Its role as a precursor in synthesizing other bioactive compounds underscores its significance in cancer research .
Material Science Applications
2.1 Solar Cells
This compound is utilized in dye-sensitized solar cells (DSSCs), where it acts as an acceptor material. Its incorporation into solar cell designs has resulted in improved power conversion efficiencies, with reported efficiencies reaching 6.35%. Additionally, oxindole-modified polymers are being explored as donor materials in non-fullerene polymer solar cells, achieving efficiencies up to 8.27% when paired with specific acceptors like Y6 (BTP-4F) .
2.2 Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of this compound make it a suitable candidate for use in OLEDs, where its fluorescent properties can be harnessed to create efficient light-emitting materials. The fluorinated structure enhances the stability and performance of OLED devices, contributing to advancements in display technologies .
Synthesis and Chemical Properties
The synthesis of this compound is typically achieved through various chemical reactions involving readily available precursors. Notably, processes have been developed that allow for high-yield production from simpler starting materials, making it accessible for further research and application . The presence of fluorine enhances the compound's metabolic stability and lipophilicity, which are advantageous traits for pharmaceutical applications .
Summary Table of Applications
Mechanism of Action
The mechanism of action of oxindole derivatives involves their interaction with various molecular targets and pathways. For example, some oxindole derivatives act as receptor tyrosine kinase inhibitors, suppressing cellular signaling pathways involved in cancer progression . Others may target enzymes or receptors involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
- Indole
- Quinoline
- Isoindole
- Benzofuran
- Benzothiophene
Oxindole derivatives stand out due to their unique structural features and diverse biological activities, making them valuable in various scientific and industrial applications .
Biological Activity
Chemical Structure and Properties
5-Fluorooxindole is characterized by the presence of a fluorine atom at the 5-position of the oxindole structure. This modification is believed to enhance the compound's pharmacological properties, including metabolic stability and bioavailability.
1. α-Glucosidase Inhibition
Recent studies have highlighted the efficacy of this compound derivatives as α-glucosidase inhibitors. This mechanism is crucial for managing blood glucose levels in diabetic patients by inhibiting carbohydrate digestion.
- Research Findings : A study synthesized several 5-fluoro-2-oxindole derivatives and evaluated their α-glucosidase inhibitory activities. Notably, compounds such as 3d , 3f , and 3i exhibited IC50 values of 56.87 ± 0.42 μM, 49.89 ± 1.16 μM, and 35.83 ± 0.98 μM, respectively, significantly outperforming acarbose (IC50 = 569.43 ± 43.72 μM) and even the parent compound 5-fluoro-2-oxindole (IC50 = (7.51 ± 0.17)×10^3 μM) .
Compound | IC50 (μM) | Comparison to Acarbose |
---|---|---|
5-Fluoro-2-oxindole | (7.51 ± 0.17)×10^3 | - |
Compound 3d | 56.87 ± 0.42 | ~10-fold better |
Compound 3f | 49.89 ± 1.16 | ~11-fold better |
Compound 3i | 35.83 ± 0.98 | ~15-fold better |
2. Anti-Cancer Activity
This compound has shown promise in cancer therapy through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cells.
- Case Study : A study explored the potential of fluoro-flavonoid derivatives, including those related to oxindoles, as targeted anti-lung cancer drugs using molecular docking techniques to identify interactions with key protein targets such as HER2 and EGFR . The binding affinities observed were significantly higher than those of reference drugs, indicating a strong potential for therapeutic application.
3. Anti-Inflammatory Effects
The anti-inflammatory properties of oxindoles are well-documented, with studies suggesting that derivatives like this compound can inhibit pro-inflammatory cytokines and pathways.
- Mechanism : The presence of fluorine in the oxindole structure is believed to enhance its interaction with inflammatory mediators, leading to reduced inflammation in various models .
Synthesis and Derivatives
The synthesis of this compound typically involves cyclization reactions from readily available precursors such as diethyl malonate derivatives . The synthetic routes have been optimized to achieve high yields and purity.
Synthesis Overview
- Starting Material : Diethyl malonate or similar compounds.
- Cyclization : Under reductive conditions to form intermediates.
- Decarboxylation : To yield the final product—this compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for producing 5-Fluorooxindole with high purity?
- Methodological Answer : The synthesis of this compound (CAS 56341-41-4) typically involves fluorination of oxindole derivatives or cyclization of fluorinated precursors. Key steps include:
- Catalytic fluorination : Using agents like Selectfluor™ under controlled pH and temperature to minimize side reactions .
- Purification : Recrystallization from methanol-ether mixtures yields high-purity crystals (melting point: 143–147°C). Chromatographic techniques (e.g., HPLC) are recommended for isolating intermediates .
- Validation : Confirm purity via NMR (¹H/¹³C) and mass spectrometry, ensuring absence of unreacted starting materials .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer :
- Spectroscopy : Use ¹⁹F NMR to confirm fluorination at the 5-position. IR spectroscopy identifies carbonyl (C=O) stretches (~1700 cm⁻¹) .
- X-ray crystallography : Resolve crystal structure to validate bond angles and intermolecular interactions .
- Thermal analysis : Differential scanning calorimetry (DSC) determines thermal stability and phase transitions .
Advanced Research Questions
Q. What experimental strategies can resolve discrepancies in reported biological activities of this compound derivatives?
- Methodological Answer : Contradictions in biological data (e.g., cytotoxicity, enzyme inhibition) often arise from:
- Variability in assay conditions : Standardize protocols (e.g., cell lines, incubation times) and include positive controls (e.g., 5-Fluorouracil for comparison) .
- Structural analogs : Synthesize and test derivatives with systematic substitutions (e.g., 5-Fluoro vs. 5-Chloro) to isolate electronic effects .
- Meta-analysis : Use tools like RevMan to aggregate published data, identifying outliers through funnel plots or sensitivity analyses .
Q. How can computational modeling predict the reactivity of this compound in novel synthetic pathways?
- Methodological Answer :
- DFT calculations : Optimize molecular geometry using Gaussian or ORCA to predict regioselectivity in electrophilic substitution reactions .
- Docking studies : Simulate interactions with biological targets (e.g., kinases) to prioritize derivatives for synthesis .
- Machine learning : Train models on existing reaction databases (e.g., Reaxys) to forecast feasible reaction conditions .
Q. What are the best practices for ensuring reproducibility in this compound-based pharmacological studies?
- Methodological Answer :
- Detailed protocols : Document synthetic steps, solvent ratios, and purification methods in Supplementary Information .
- Open data : Share raw spectral data (e.g., via Figshare) and computational scripts (e.g., GitHub) .
- Replication studies : Collaborate with independent labs to validate key findings, addressing batch-to-batch variability .
Q. Literature and Data Analysis
Q. What strategies optimize literature searches for this compound-related research?
- Methodological Answer :
- Database selection : Use Scopus or PubMed with Boolean queries:
TITLE-ABS-KEY("this compound" OR "5-Fluoro-2-oxindole") AND (LIMIT-TO(SUBJAREA, "CHEM"))
. - Citation tracking : Tools like Connected Papers map seminal studies and emerging trends .
- Critical appraisal : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to filter low-quality sources .
Q. How should researchers design experiments to investigate the SAR (Structure-Activity Relationship) of this compound derivatives?
- Methodological Answer :
- Scaffold modification : Introduce substituents at positions 3, 4, or 7 to assess steric/electronic effects .
- High-throughput screening : Use plate-based assays to test libraries of derivatives against target enzymes (e.g., CDK inhibitors) .
- Data normalization : Express IC₅₀ values relative to a common reference compound to enable cross-study comparisons .
Q. Safety and Compliance
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact (per S24/25 guidelines) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles (S22 compliance) .
- Waste disposal : Neutralize residues with alkaline hydrolysis before disposal in designated containers .
Properties
IUPAC Name |
5-fluoro-1,3-dihydroindol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO/c9-6-1-2-7-5(3-6)4-8(11)10-7/h1-3H,4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIIYGHHUMKDGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)F)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395649 | |
Record name | 5-Fluorooxindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40395649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56341-41-4 | |
Record name | 5-Fluoro-1,3-dihydroindol-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56341-41-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-2-oxindole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056341414 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Fluorooxindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40395649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-fluoro-1,3-dihydro-2H-indol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-FLUORO-2-OXINDOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4EW64J5JHC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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